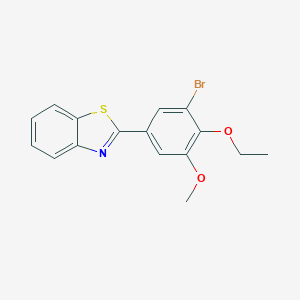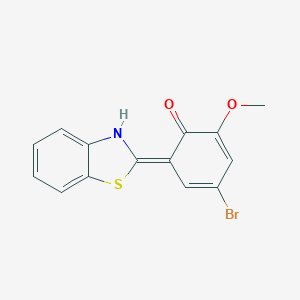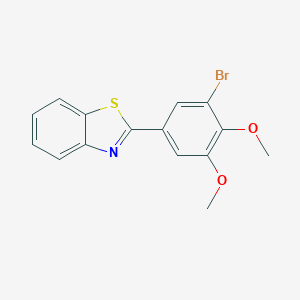![molecular formula C21H23BrN4O2S B305351 N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305351.png)
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known to have several biochemical and physiological effects, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of certain enzymes and pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in the body. It has also been shown to have anti-tumor and anti-fungal properties. In addition, N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential use as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its anti-inflammatory and anti-tumor properties. This compound can be used to study the mechanisms of inflammation and tumor growth in the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One area of research is the development of more potent and selective inhibitors of COX-2. Another area of research is the development of new anti-cancer agents based on the structure of N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Finally, research can be done to study the potential use of this compound in the treatment of other diseases, such as fungal infections.
Synthesemethoden
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a multistep process. The first step involves the synthesis of 4-bromo-2,3-dimethylphenylamine, which is then reacted with 2-chloroacetyl chloride to obtain N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide. This compound is then reacted with potassium thioacetate to obtain N-(4-bromo-2,3-dimethylphenyl)-2-thioacetamide, which is further reacted with 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol to obtain the final product, N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively researched for its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-fungal properties. It has also been studied for its potential use as an anti-cancer agent.
Eigenschaften
Produktname |
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Molekularformel |
C21H23BrN4O2S |
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
N-(4-bromo-2,3-dimethylphenyl)-2-[[4-methyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H23BrN4O2S/c1-13-14(2)18(11-10-17(13)22)23-19(27)12-29-21-25-24-20(26(21)4)15(3)28-16-8-6-5-7-9-16/h5-11,15H,12H2,1-4H3,(H,23,27) |
InChI-Schlüssel |
GHUWJIWWEXMGPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B305268.png)
![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305269.png)
![N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305270.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B305272.png)
![methyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305273.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305277.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B305279.png)
![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B305280.png)
![methyl 3-({[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305286.png)
![5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B305287.png)
![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B305288.png)


